molecular formula C7H10Cl3N3O2S B3016347 N-(2-aminoethyl)-5,6-dichloropyridine-3-sulfonamide hydrochloride CAS No. 1601400-78-5

N-(2-aminoethyl)-5,6-dichloropyridine-3-sulfonamide hydrochloride

Cat. No.: B3016347
CAS No.: 1601400-78-5
M. Wt: 306.59
InChI Key: LQQSSHIJMHLIPM-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-5,6-dichloropyridine-3-sulfonamide hydrochloride is a chemical compound that features a pyridine ring substituted with two chlorine atoms and a sulfonamide group

Properties

IUPAC Name

N-(2-aminoethyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl2N3O2S.ClH/c8-6-3-5(4-11-7(6)9)15(13,14)12-2-1-10;/h3-4,12H,1-2,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQSSHIJMHLIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-5,6-dichloropyridine-3-sulfonamide hydrochloride typically involves the reaction of 5,6-dichloropyridine-3-sulfonyl chloride with 2-aminoethylamine. The reaction is carried out in an appropriate solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

5,6-dichloropyridine-3-sulfonyl chloride+2-aminoethylamineN-(2-aminoethyl)-5,6-dichloropyridine-3-sulfonamide hydrochloride\text{5,6-dichloropyridine-3-sulfonyl chloride} + \text{2-aminoethylamine} \rightarrow \text{this compound} 5,6-dichloropyridine-3-sulfonyl chloride+2-aminoethylamine→N-(2-aminoethyl)-5,6-dichloropyridine-3-sulfonamide hydrochloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-5,6-dichloropyridine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(2-aminoethyl)-5,6-dichloropyridine-3-sulfonamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-5,6-dichloropyridine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-5-chloropyridine-3-sulfonamide hydrochloride
  • N-(2-aminoethyl)-6-chloropyridine-3-sulfonamide hydrochloride
  • N-(2-aminoethyl)-pyridine-3-sulfonamide hydrochloride

Uniqueness

N-(2-aminoethyl)-5,6-dichloropyridine-3-sulfonamide hydrochloride is unique due to the presence of two chlorine atoms on the pyridine ring, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern may confer distinct properties compared to its analogs, making it valuable for certain applications.

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